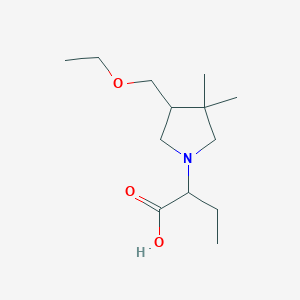
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butanoic acid
Descripción general
Descripción
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butanoic acid (EMDPB) is a versatile organic compound that has been used in various scientific research applications. EMDPB is a synthetic compound that can be synthesized from various chemical precursors, and is known for its biochemical and physiological effects. EMDPB has been used in various laboratory experiments, and has been suggested for future research directions.
Aplicaciones Científicas De Investigación
Environmental Science and Biodegradation
One study reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the capabilities of microorganisms to degrade similar ether compounds aerobically, which could be analogous to the environmental fate of the specified compound (Thornton et al., 2020). This research offers insights into how similar compounds might behave in environmental contexts, emphasizing the potential for biodegradation pathways that could be relevant for managing environmental impacts.
Biotechnology and Biomass Conversion
Research into biomass-derived levulinic acid for application in drug synthesis reveals the versatility of hydroxycarboxylic acids (similar to the compound ) in creating value-added chemicals from biomass. Levulinic acid and its derivatives serve as key intermediates for synthesizing various pharmaceuticals, demonstrating the potential utility of structurally related compounds in green chemistry and biotechnological applications (Zhang et al., 2021).
Materials Science and Polymer Research
In materials science, poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) has been highlighted for its thermoelectric properties. While not directly related to the chemical structure of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butanoic acid, the study on PEDOT:PSS underscores the potential for organic compounds to contribute to the development of new materials with specialized functions, such as thermoelectricity (Zhu et al., 2017).
Lactic Acid Biotechnological Routes
Exploration of biotechnological routes based on lactic acid production from biomass further exemplifies the relevance of carboxylic acids in sustainable chemical synthesis. Lactic acid's role as a precursor for a wide array of chemicals, including environmentally friendly polymers, indicates the broader applicability of carboxylic acids (including compounds with structures similar to the one ) in producing sustainable materials and chemicals (Gao et al., 2011).
Propiedades
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-5-11(12(15)16)14-7-10(8-17-6-2)13(3,4)9-14/h10-11H,5-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETGENHDPWQXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)(C)C)COCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479972.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479974.png)
![2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479975.png)
![3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479977.png)
![1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479978.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479979.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479982.png)






